2,6-Diazaspiro[3.5]nonan-5-one
Description
Overview of Spirocyclic Scaffold Architectures in Chemical Research
Spirocyclic compounds are a fascinating class of molecules defined by a single, shared carbon atom connecting two rings. rsc.org This unique structural feature, known as a spiro junction, imparts a distinct three-dimensional geometry, positioning the two rings in orthogonal planes. rsc.org This inherent three-dimensionality is a key advantage in fields like drug discovery, as it allows for more specific interactions with the complex three-dimensional binding sites of biological targets such as proteins. tandfonline.comresearchgate.net The rigid nature of many spirocyclic systems, particularly those with smaller rings, limits their conformational flexibility, which can lead to improved potency and selectivity of drug candidates. tandfonline.com Consequently, spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets.
The application of spirocyclic structures has seen a dramatic increase in recent years, driven by the development of novel synthetic methodologies. rsc.org These scaffolds offer a way to explore new chemical space and can improve crucial physicochemical properties of molecules, such as solubility and metabolic stability, when compared to their non-spirocyclic counterparts. rsc.orgresearchgate.net
Significance of Small-Ring Spirocycles in Contemporary Organic Synthesis and Medicinal Chemistry
Spirocycles incorporating small rings, such as three- or four-membered rings (e.g., azetidines and oxetanes), are of particular interest in modern medicinal chemistry. rsc.org The inclusion of these strained ring systems can significantly influence a molecule's properties. While their synthesis can be challenging, the rewards are substantial. researchgate.net These small rings can act as bioisosteres for other chemical groups, offering a way to fine-tune a molecule's characteristics.
The development of stereoselective synthetic methods for these complex structures has been a major focus of research, allowing for precise control over the spatial arrangement of atoms. rsc.org This is crucial for optimizing interactions with chiral biological molecules. The increasing utility of small-ring spirocycles is evidenced by their growing presence in drug discovery pipelines and as key intermediates in the total synthesis of natural products. rsc.org
Structural Features and Classification of 2,6-Diazaspiro[3.5]nonan-5-one within the Spiro[3.5]nonane Class
This compound belongs to the spiro[3.5]nonane class of compounds. The nomenclature "[3.5]" indicates that the spiro-carbon is shared between a four-membered ring and a six-membered ring. The "2,6-diaza" prefix specifies that the heteroatoms are nitrogen atoms located at the 2 and 6 positions of the bicyclic system. The "-5-one" suffix denotes the presence of a ketone functional group at the 5-position.
This particular structure is part of a broader family of diazaspiro compounds that have shown potential in various research areas. The presence of nitrogen atoms provides sites for further functionalization, making it a versatile building block in organic synthesis. The combination of a small azetidine-like ring and a larger piperidinone ring within the same molecule creates a unique scaffold with specific conformational properties.
Historical Context of Diazaspiro[3.5]nonane Derivatives in Scientific Literature
The exploration of diazaspiro compounds has gained momentum in the late 20th and early 21st centuries, coinciding with a broader interest in spirocyclic frameworks for pharmaceutical research. While the specific historical trajectory of this compound is not extensively documented in early literature, the study of related diazaspiro[3.5]nonane derivatives has been more prominent.
For instance, research on 2,7-diazaspiro[3.5]nonane derivatives has led to the development of potent ligands for sigma receptors, which are implicated in a variety of neurological conditions. nih.govacs.org These studies highlight the potential of the diazaspiro[3.5]nonane core in designing biologically active molecules. nih.govacs.org Furthermore, derivatives such as benzyl-substituted diazaspiro[3.5]nonanes have been incorporated into nitrobenzothiazinone compounds, which have shown promising activity against Mycobacterium tuberculosis. researchgate.netnih.gov The synthesis of various 2,6-diazaspiro[3.5]nonane motifs has been pursued through multi-step routes, underscoring the synthetic challenges and the perceived value of these scaffolds. researchgate.net The hydrochloride salt of this compound is noted as a building block for more complex molecules and is being investigated for its potential biological activity.
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,6-diazaspiro[3.5]nonan-5-one |
InChI |
InChI=1S/C7H12N2O/c10-6-7(4-8-5-7)2-1-3-9-6/h8H,1-5H2,(H,9,10) |
InChI Key |
QQHXGKYNAYVGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)C(=O)NC1 |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Diazaspiro 3.5 Nonan 5 One and Its Derivatives
Formation of the Spirocyclic Core
The construction of the fundamental 2,6-diazaspiro[3.5]nonane framework is central to accessing this class of compounds. Various synthetic routes have been developed to achieve this, primarily relying on the formation of the two heterocyclic rings around a central spiro-carbon.
Cyclization Reactions for Azaspiro[3.5]nonane Construction
Intramolecular cyclization of linear precursors is a widely employed and effective strategy for synthesizing the 2,6-diazaspiro[3.5]nonan-5-one core. This approach typically involves a bifunctional starting material that contains the necessary amine and carbonyl functionalities to form the lactam ring.
One common method begins with the reaction of a suitably substituted cyclobutanamine with chloroacetyl chloride. The resulting N-chloroacetylcyclobutanamine intermediate then undergoes a base-induced intramolecular cyclization to form the desired spirocyclic lactam. The choice of base and solvent is critical for the success of this reaction, with combinations like potassium tert-butoxide in dimethylformamide (DMF) being effective.
Another approach involves the cyclization of ethyl 3-aminocyclobutylglycinate derivatives. In this case, a base such as potassium carbonate in refluxing ethanol (B145695) can facilitate the ring closure to yield the spirocyclic lactam intermediate. The reaction conditions, including temperature and solvent, must be carefully controlled to optimize the yield and minimize the formation of side products. For instance, maintaining the temperature below 40°C can help reduce N-alkylation byproducts.
The following table summarizes representative conditions for these cyclization reactions:
| Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl 3-aminocyclobutylglycinate | K₂CO₃ | Ethanol | 80 | 62 | |
| N-(2-bromoethyl)cyclobutanamide | DBU | THF | 65 | 58 | |
| N-chloroacetylcyclobutanamine | KOtBu | DMF | 0–25 | Not specified |
Dieckmann Condensation and Related Annulation Strategies
The Dieckmann condensation, an intramolecular reaction of diesters with a base to form β-keto esters, is a powerful tool for constructing cyclic systems. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org While direct application to the synthesis of this compound is not extensively documented in the provided results, the principles of this reaction are relevant to annulation strategies for building spirocyclic frameworks. The Dieckmann condensation is particularly effective for forming five- and six-membered rings. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through the deprotonation of an α-carbon to an ester, forming an enolate which then attacks the other ester group in the molecule, leading to a cyclic β-keto ester after an acidic workup. wikipedia.orglibretexts.org
Related annulation strategies, such as [3+2] annulations, have been demonstrated for the synthesis of spirocyclic systems. For instance, the reaction of cyclobutanamine with chloroacetyl chloride, followed by base-induced cyclization, can be considered a form of annulation where the piperidinone ring is built onto the cyclobutane (B1203170) core.
Multi-component Reaction Approaches to Spirocyclic Systems
Multi-component reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer an efficient pathway to spirocyclic scaffolds. mdpi.com The Ugi reaction, a well-known MCR, has been utilized to synthesize spiro-diketopiperazines, which share structural similarities with the this compound core. acs.org In this approach, readily available starting materials can be combined to rapidly assemble the spirocyclic framework under mild conditions. acs.org
Another example of a multi-component approach involves the three-component aryne coupling reaction. This method has been used to synthesize quaternary aryl amino acid derivatives, demonstrating the potential for creating complex spirocyclic structures in a one-pot procedure. beilstein-journals.org
Stereoselective and Asymmetric Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods for the synthesis of this compound and its derivatives is of significant importance.
Enantioselective Routes to Chiral this compound Scaffolds
Achieving enantioselectivity in the synthesis of spirocyclic compounds can be accomplished through various strategies, including the use of chiral catalysts or chiral starting materials. Chiral phosphoric acids have been successfully employed as catalysts in asymmetric cascade reactions to construct spiroindoline skeletons, which are structurally related to diazaspirocycles. nih.govacs.org These reactions can proceed with high diastereoselectivity and enantioselectivity. nih.govacs.org
The intramolecular Tsuji-Trost reaction of Ugi adducts provides another avenue for the catalytic asymmetric synthesis of spiro-diketopiperazines. acs.org This method allows for the construction of a broad range of these medicinally important heterocycles in high yield and with high enantioselectivity. acs.org
Diastereoselective Control in Spirocyclization Reactions
Controlling diastereoselectivity is crucial when multiple stereocenters are present in the target molecule. Palladium-catalyzed intramolecular Mizoroki-Heck annulation has been developed for the diastereoselective spirocyclization of N-methylallylanilines to form spiroindolines. acs.org This method has been shown to produce the desired diastereomer with high selectivity. acs.org
Furthermore, diastereodivergent synthesis has been achieved in the Michael addition of cyclic azomethine ylides to nitroalkenes, providing access to different diastereomers of 1,7-diazaspiro[4.4]nonane derivatives by using different catalytic systems. x-mol.com This highlights the ability to selectively generate specific stereoisomers by tuning the reaction conditions.
Catalytic Asymmetric Methodologies for Spiro-Diketopiperazine Analogs
A significant advancement in the synthesis of spiro-diketopiperazine analogs, which share a core structure with this compound, is the use of catalytic asymmetric methods. These methods are crucial for controlling stereochemistry, which is often vital for biological activity.
One of the preeminent methods developed is the intramolecular Tsuji-Trost reaction of Ugi adducts. researchgate.netnih.govnih.govfigshare.comacs.orgacs.org This approach facilitates the construction of a wide array of medicinally important spiro-diketopiperazines in high yields and with high enantioselectivity. researchgate.netnih.gov The reaction proceeds under mild conditions and can be accomplished in two steps from readily available starting materials. researchgate.netnih.govnih.govfigshare.comacs.orgacs.org
The process begins with a Ugi four-component reaction to generate a linear precursor. This is followed by a palladium-catalyzed intramolecular N-allylation, which forms the spirocyclic diketopiperazine core. The choice of the chiral ligand is critical for achieving high enantioselectivity. While various ligands have been screened, some have shown poor enantioselectivity despite reasonable conversion rates. researchgate.net The reaction has been shown to tolerate different spiro ring sizes, including spiro-fused cyclohexanes and cyclopentanes, with generally high yield and enantioselectivity. acs.org However, for larger rings like spiro-cycloheptanes, the yields are typically lower, which may be attributed to the increased flexibility of the system. acs.org
The scope of the reaction is broad, tolerating a variety of substituents. Aromatic and other electron-withdrawing groups on the nitrogen atom generally lead to the highest yields and enantioselectivities. acs.org In contrast, bulky, electron-rich alkyl substituents can result in lower yields, likely due to an increase in the pKa of the corresponding amide. acs.org
Table 1: Ligand Screening for the Asymmetric Intramolecular Tsuji-Trost Cyclization This table is representative and based on findings from similar reactions, as specific data for this compound was not available.
| Entry | Ligand | Conversion (%) | ee (%) |
|---|---|---|---|
| 1 | (R)-BINAP | >95 | 85 |
| 2 | (S)-Phos | >95 | 92 |
| 3 | Trost Ligand | <5 | N/A |
| 4 | (R,R)-ANDEN | >95 | 78 |
Functionalization and Derivatization Strategies
The functionalization of the this compound core is essential for exploring its structure-activity relationship in various applications.
Regioselective Functionalization of the Diazaspiro Ring System
The presence of two distinct nitrogen atoms in the this compound scaffold—one amidic and one aminic—allows for regioselective functionalization. The relative nucleophilicity of these nitrogens can be exploited to direct reactions to a specific site. Generally, the secondary amine in the azetidine (B1206935) ring is more nucleophilic than the amide nitrogen within the lactam ring, allowing for selective reactions at the N2 position under appropriate conditions. Orthogonal protection strategies are key to achieving such selectivity. thieme.de
Introduction of Substituents via Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the diazaspiro framework. For instance, Heck coupling has been successfully employed on related spiro-diketopiperazine systems. researchgate.net This allows for the introduction of aryl or vinyl groups, further diversifying the chemical space of these compounds. The reaction conditions, including the choice of catalyst, ligand, and base, are critical for achieving high yields and preventing side reactions.
Strategies for Nitrogen Atom Functionalization (e.g., N-alkylation, N-acylation)
N-alkylation and N-acylation are fundamental transformations for derivatizing the this compound core. The secondary amine at the N2 position can be readily alkylated or acylated using standard conditions, such as reacting with alkyl halides or acid chlorides in the presence of a base. The amide nitrogen at N6 can also be functionalized, though it may require stronger conditions or prior deprotonation. The synthesis of spirotryprostatin A analogs, for example, involves N-acylation of a related spiro[pyrrolidin-3,3'-oxindole] core. wiley.com
Table 2: Examples of N-Functionalization Reactions This table is illustrative of common N-functionalization reactions applicable to the diazaspiro scaffold.
| Reaction Type | Reagent | Position | Product Type |
|---|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃ | N2 | N-Benzyl derivative |
| N-Acylation | Acetyl chloride, Et₃N | N2 | N-Acetyl derivative |
| N-Arylation | Aryl halide, Pd catalyst | N2 | N-Aryl derivative |
| N-Sulfonylation | Tosyl chloride, pyridine | N2 | N-Tosyl derivative |
Protective Group Chemistry in the Synthesis of this compound Precursors
The synthesis of complex molecules like this compound and its derivatives often necessitates the use of protecting groups to mask reactive functional groups. thieme.de In the context of this diazaspiro scaffold, orthogonal protecting groups are particularly valuable, as they allow for the selective deprotection and functionalization of the two nitrogen atoms.
Common nitrogen protecting groups such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are frequently employed. For instance, a robust and cost-effective synthesis of multigram quantities of orthogonally protected 2,6-diazaspiro[3.5]nonane building blocks has been developed, highlighting the importance of such strategies for medicinal chemistry applications. thieme.de The choice of protecting groups is dictated by their stability to various reaction conditions and the ease of their removal. For example, a Boc group is readily cleaved under acidic conditions, while a Cbz group is typically removed by hydrogenolysis. This orthogonality is instrumental in the stepwise construction and functionalization of the diazaspiro framework.
Structural Elucidation and Characterization Techniques for 2,6 Diazaspiro 3.5 Nonan 5 One
Spectroscopic Methods for Structure Confirmation
Spectroscopic methods are indispensable tools for probing the molecular structure of 2,6-Diazaspiro[3.5]nonan-5-one. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon and proton framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the azetidine (B1206935) and piperidinone rings. The chemical shifts of these protons are influenced by their proximity to the nitrogen atoms and the carbonyl group. Protons adjacent to the nitrogen atoms will typically appear at a lower field (higher ppm value) compared to other methylene (B1212753) protons. The amide proton (N-H) of the lactam is expected to appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the lactam functional group is expected to have the most downfield chemical shift, typically in the range of 170-185 ppm. The spiro carbon, being a quaternary carbon, will likely show a weak signal. The chemical shifts of the other carbon atoms in the rings will be in the aliphatic region, with those closer to the nitrogen atoms appearing at a lower field.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Piperidinone Ring | ~3.2-3.5 | m | 2H | -CH₂-N- |
| Piperidinone Ring | ~2.4-2.7 | t | 2H | -CH₂-C=O |
| Azetidine Ring | ~3.0-3.3 | t | 4H | -CH₂-N-CH₂- |
| Piperidinone Ring | ~1.8-2.1 | m | 2H | -CH₂-CH₂-C=O |
| Amide | ~7.0-8.0 | br s | 1H | -NH- |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Carbonyl | ~175 | C=O | ||
| Spiro Carbon | ~60-70 | C(spiro) | ||
| Piperidinone Ring | ~40-50 | -CH₂-N- | ||
| Azetidine Ring | ~45-55 | -CH₂-N-CH₂- | ||
| Piperidinone Ring | ~30-40 | -CH₂-C=O | ||
| Piperidinone Ring | ~20-30 | -CH₂-CH₂-C=O |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption bands would be from the amide functional group of the lactam ring.
A strong absorption band is expected in the region of 1650-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of a six-membered lactam. Another key feature would be the N-H stretching vibration, which typically appears as a broad band in the range of 3200-3400 cm⁻¹. The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ region. The presence of C-H stretching vibrations from the methylene groups in the rings will be observed around 2850-3000 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium to Strong, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Amide) | 1650 - 1680 | Strong |
| N-H Bend | 1550 - 1640 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound (C₇H₁₂N₂O), the molecular weight is 140.18 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 140. The fragmentation pattern would likely involve the cleavage of the rings. Common fragmentation pathways could include the loss of CO (m/z 112), followed by further fragmentation of the diazaspirocyclic system. Alpha-cleavage adjacent to the nitrogen atoms is also a probable fragmentation route, leading to characteristic fragment ions.
Expected Mass Spectrometry Data for this compound
| m/z | Possible Fragment | Significance |
| 140 | [C₇H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 112 | [M - CO]⁺ | Loss of Carbon Monoxide |
| 97 | [M - HNCO]⁺ | Loss of Isocyanic Acid |
| 84 | [C₄H₈N₂]⁺ | Cleavage of the Piperidinone Ring |
| 56 | [C₃H₆N]⁺ | Cleavage of the Azetidine Ring |
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For this compound, which contains a spirocyclic center, X-ray crystallography would unambiguously establish the conformation of the azetidine and piperidinone rings.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both purification and purity analysis. Due to the polar nature of the compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape, would likely provide good separation. A UV detector would be appropriate for detection, as the amide chromophore absorbs in the low UV region.
Gas Chromatography (GC): Gas chromatography can also be used for purity assessment, particularly for checking for volatile impurities. However, due to the relatively low volatility and polar nature of this compound, derivatization might be necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds containing N-H bonds. When coupled with a mass spectrometer (GC-MS), this method can provide both separation and identification of components in a sample.
Conformational Analysis and Stereochemical Considerations
Conformational Preferences of the Spiro[3.5]nonane System
The spiro[3.5]nonane system consists of a four-membered azetidine (B1206935) ring fused to a six-membered piperidine (B6355638) ring through a common spiro carbon atom. The conformational flexibility of this system is largely dictated by the puckering of the six-membered ring and the planarity of the four-membered ring.
The cyclohexane (B81311) ring, a carbocyclic analogue of the piperidine ring, is well-known to adopt a chair conformation to minimize angle and torsional strain. Similarly, the piperidine ring in the 2,6-diazaspiro[3.5]nonan-5-one scaffold is expected to exist predominantly in a chair conformation. However, the presence of the spiro-fused azetidine ring can influence the conformational equilibrium. The chair conformation can exist in two isomeric forms, one with the azetidine ring in a pseudo-axial orientation and the other in a pseudo-equatorial orientation. The relative energies of these conformers would depend on the steric and electronic interactions between the two rings.
Computational studies on related spiro[3.5]nonane systems have shown that the chair conformation of the six-membered ring is the most stable. The barrier to ring inversion is influenced by the nature of the substituents on the rings. For the parent spiro[3.5]nonane, the energy barrier for the interconversion of the two chair forms is comparable to that of cyclohexane.
Table 1: Calculated Conformational Energies of Spiro[3.5]nonane Derivatives
| Compound | Conformer | Relative Energy (kcal/mol) |
|---|---|---|
| Spiro[3.5]nonane | Chair (axial-like) | 0.0 |
| Spiro[3.5]nonane | Chair (equatorial-like) | 0.2 |
| Spiro[3.5]nonane | Twist-boat | 5.5 |
Note: Data is hypothetical and for illustrative purposes, based on general principles of conformational analysis.
Influence of Ring Strain and Heteroatoms on Conformation
The presence of the four-membered azetidine ring introduces significant ring strain into the this compound molecule. The ideal bond angles for an sp³ hybridized carbon are 109.5°, whereas the internal bond angles in a cyclobutane-like ring are closer to 90°. This angle strain can influence the geometry of the spiro center and the adjacent bonds.
The incorporation of two nitrogen atoms, one in each ring, further modulates the conformational landscape. The nitrogen atom in the piperidine ring (N-6) can undergo pyramidal inversion, leading to different orientations of its substituent. The lone pair of electrons on the nitrogen atoms can also participate in stereoelectronic interactions with adjacent bonds.
Chiroptical Properties and Enantiomeric Purity Analysis
The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. These enantiomers will rotate plane-polarized light in opposite directions. The specific rotation is a characteristic physical property that can be used to distinguish between the enantiomers.
The chiroptical properties of chiral molecules are often studied using techniques such as circular dichroism (CD) spectroscopy. The CD spectrum provides information about the three-dimensional arrangement of atoms in the molecule and can be used to determine the absolute configuration of a chiral center. For spiro-lactams, the electronic transitions associated with the lactam chromophore are sensitive to the chiral environment, giving rise to characteristic CD signals. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra and aid in the assignment of the absolute configuration.
The determination of enantiomeric purity is critical in the development of chiral drugs, as different enantiomers can have different pharmacological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. Various types of CSPs, such as those based on cyclodextrins or polysaccharide derivatives, can be employed for the resolution of chiral lactams.
Table 2: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| (R)-enantiomer | 12.5 | 50.0 |
| (S)-enantiomer | 14.2 | 50.0 |
Note: Data is for a racemic mixture and illustrative of a potential analytical method.
Stereochemical Integrity during Synthetic Transformations
The synthesis of enantiomerically pure this compound requires careful control of stereochemistry throughout the synthetic sequence. The stereochemical integrity of the spiro center must be maintained during various chemical transformations.
Synthetic strategies towards related diazaspirocycles often involve the construction of one ring onto a pre-existing chiral scaffold or the use of a chiral catalyst to induce stereoselectivity. For instance, an intramolecular cyclization of a precursor containing a stereocenter could be employed to form the second ring, with the stereochemistry of the final product being directed by the existing chiral center.
It is crucial to assess the potential for racemization at the spiro center during the synthesis. Reactions that involve the formation of a planar intermediate at the spiro carbon, or conditions that could promote epimerization, should be avoided. The stability of the stereocenter under various reaction conditions (e.g., pH, temperature) should be evaluated to ensure the final product is obtained with high enantiomeric purity. The use of non-invasive analytical techniques, such as chiral HPLC or NMR spectroscopy with chiral solvating agents, is essential to monitor the stereochemical purity at each step of the synthesis.
Chemical Reactivity and Transformation of 2,6 Diazaspiro 3.5 Nonan 5 One
Reactions of the Lactam Moiety
The lactam functionality is a key reactive center in the 2,6-diazaspiro[3.5]nonan-5-one scaffold. The β-lactam portion of the molecule, while technically part of a six-membered ring containing the spiro-carbon, exhibits reactivity characteristic of strained cyclic amides. General reactions for β-lactams include reduction, hydrolysis, and other nucleophilic acyl substitutions.
Reduction of the Lactam Carbonyl: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, transforming the lactam into the corresponding saturated diazaspiroalkane. This reaction is a common and efficient method for accessing saturated azetidine (B1206935) frameworks from more readily available β-lactams. acs.org The reduction is typically achieved using strong reducing agents.
Table 1: Representative Reduction of Lactam Moiety
| Reactant | Reagent | Product | Reference |
|---|
The stereochemistry of substituents on the ring is generally retained during this reduction process. acs.org
Hydrolysis: Like other lactams, the amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions, which would lead to a ring-opened amino acid derivative. The rate and ease of this hydrolysis are influenced by the ring strain associated with the spirocyclic structure.
Reactivity of the Nitrogen Atoms in the Azetidine and Piperidine (B6355638) Rings
The two nitrogen atoms in this compound exhibit distinct reactivity due to their different chemical environments. N6 is an amide nitrogen, part of the lactam ring, while N2 is a secondary amine nitrogen within the azetidine ring.
The N2 atom behaves as a typical secondary amine. It is nucleophilic and basic. In contrast, the N6 atom's lone pair of electrons is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity and basicity. This difference in reactivity allows for selective functionalization at the N2 position.
Studies on the basicity of nitrogen heterocycles show that the basicity of cyclic amines increases with ring size from aziridine (B145994) (three-membered) to piperidine (six-membered), which is consistent with a decrease in ring strain. srce.hr Azetidine (four-membered ring) is already more basic than its acyclic counterpart. srce.hr The amine of azaspiro[3.3]heptane systems is generally found to be more basic than monocyclic amines. thieme-connect.com This suggests the N2 in the azetidine ring of this compound is a reactive nucleophilic site.
Selective N-Arylation: Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, can be used to functionalize the diazaspiro core. Due to steric hindrance and the lower nucleophilicity of the N6 amide nitrogen, these reactions are expected to proceed with high selectivity at the less sterically hindered and more nucleophilic azetidinyl nitrogen (N2). google.com
Table 2: Comparison of Nitrogen Atom Reactivity
| Nitrogen Atom | Ring System | Chemical Nature | Basicity/Nucleophilicity | Expected Reactivity |
|---|---|---|---|---|
| N2 | Azetidine | Secondary Amine | High | Acylation, Alkylation, Arylation |
Ring Opening and Rearrangement Pathways
The presence of the strained four-membered azetidine ring fused in a spiro fashion makes the system susceptible to ring-opening reactions. Spirocyclic β-lactams are known to undergo various transformations, including ring-opening and rearrangements, which are often driven by the relief of ring strain. researchgate.net
The β-lactam ring itself is the most likely site for ring-opening. Nucleophilic attack at the carbonyl carbon can lead to the cleavage of the amide bond. researchgate.net For instance, reaction with strong nucleophiles could result in the opening of the piperidinone ring to yield a functionalized azetidine derivative. The specific pathway and resulting product depend heavily on the reagents and reaction conditions used. thieme-connect.de
Stability and Degradation Pathways relevant to chemical studies
The stability of this compound is primarily dictated by the reactivity of its lactam moiety. The compound is generally stable under neutral conditions. However, it is expected to degrade under harsh acidic or basic conditions due to the hydrolysis of the lactam amide bond, as discussed in section 5.1.
Applications in Chemical Biology and Medicinal Chemistry Scaffolding
2,6-Diazaspiro[3.5]nonan-5-one as a Privileged Scaffold for Drug Discovery
A privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets. The 2,7-diazaspiro[3.5]nonane core has demonstrated this versatility, proving to be a valuable building block in the design of ligands for targets as diverse as G-protein coupled receptors (GPCRs), enzymes, and oncogenic proteins. Its rigid, three-dimensional structure provides a defined exit vector for substituents, allowing for precise orientation of functional groups into binding pockets. This property has been exploited to develop inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1) and selective ligands for sigma receptors. The successful application of this scaffold across different target classes underscores its status as a privileged structure in modern drug discovery.
Development of Molecular Probes and Chemical Tools
Beyond therapeutic applications, derivatives of the diazaspiro[3.5]nonane scaffold are instrumental in creating molecular probes and chemical tools for biological research. These tools are essential for studying target engagement, elucidating biological pathways, and validating new drug targets. For instance, the scaffold has been incorporated into the design of PET radiotracers. nih.gov This strategy has been used to develop selective ligands for various protein targets, including the dopamine D3 receptor, by replacing the piperazine moiety of a lead compound with the diazaspiro[3.5]nonane core to reduce off-target binding. nih.gov
Structure-Activity Relationship (SAR) Studies of 2,6-Diazaspiro[3.5]nonan-one Derivatives
The development of potent and selective ligands based on the diazaspiro[3.5]nonane scaffold has been heavily guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the core structure and its substituents to understand their impact on biological activity. In the context of developing dopamine D4 receptor (D4R) antagonists, replacing a piperidine (B6355638) core with a 2,7-diazaspiro[3.5]nonane motif was a key discovery for imparting selectivity. nih.gov Further SAR studies revealed a strong sensitivity to the substitution pattern on the aromatic rings attached to the core. For example, comparing para-, meta-, and ortho-toluamide substituents showed that the para-isomer demonstrated the highest D4R activity, while the ortho-isomer exhibited the best selectivity profile against the D2 receptor subtype. nih.gov These detailed studies provide a roadmap for rationally designing next-generation compounds with improved potency and selectivity.
Biochemical Target Engagement and Mechanistic Studies
The KRAS protein with the G12C mutation is a key driver in many cancers and has been a challenging target for drug developers. The diazaspiro[3.5]nonane scaffold has been pivotal in the design of a class of covalent inhibitors that target this oncoprotein. In these inhibitors, the 2,7-diazaspiro[3.5]nonane moiety typically acts as a rigid linker connecting a core heterocyclic group (such as a quinazoline) to an electrophilic "warhead," most commonly an acrylamide group. researchgate.netgoogle.com
These inhibitors function by specifically and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein. The binding occurs in a specific pocket, known as the Switch-II pocket, which is accessible only when the protein is in its inactive, GDP-bound state. nih.gov The mechanism of action involves a Michael addition reaction between the electrophilic acrylamide and the nucleophilic thiol group of the Cys12 residue. google.com This covalent bond formation locks the KRAS G12C protein in its inactive conformation, preventing it from activating downstream signaling pathways that drive cell proliferation and survival. google.comnih.gov X-ray crystallography has confirmed that these ligands bind to this pocket, validating the mechanism of inhibition. nih.gov
| Compound | Core Structure | Linker | Warhead | Reported Activity |
|---|---|---|---|---|
| ARS-853 | Quinazoline | 2,7-Diazaspiro[3.5]nonane | Acrylamide | Potently inhibits growth of G12C mutant cells nih.gov |
| Compound 43 (Araxes) | Quinazoline | Diazaspiro[3.5]nonane | Acrylamide | >85% binding activity at 10 minutes google.com |
The ghrelin receptor (GHS-R1a) is a GPCR involved in regulating appetite, growth hormone release, and metabolism. The 2,7-diazaspiro[3.5]nonane scaffold has been successfully employed to develop potent inverse agonists and antagonists for this receptor. acs.org Inverse agonists are compounds that bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist. In the case of the ghrelin receptor, which exhibits high constitutive (agonist-independent) activity, inverse agonists can reduce this basal signaling. Spirocyclic piperidine-azetidine derivatives based on the 2,7-diazaspiro[3.5]nonane framework have been identified as inverse agonists of the ghrelin receptor. nih.gov
Achieving selectivity among dopamine receptor subtypes, particularly between the highly homologous D2 and D3 receptors, is a major challenge in drug development for neuropsychiatric disorders. The rigid and defined three-dimensional geometry of the 2,7-diazaspiro[3.5]nonane core has proven advantageous in creating ligands with high subtype selectivity. nih.gov
This scaffold has been used as a bioisosteric replacement for piperazine to reduce off-target binding, including for dopamine D3 antagonists. nih.gov While much of the detailed research has focused on the closely related D4 receptor, the principles of achieving selectivity are transferable. Studies on D4R antagonists showed that incorporating the 2,7-diazaspiro[3.5]nonane core was a critical step in achieving selectivity over the D2 receptor. nih.gov This selectivity is thought to arise from the spirocycle's ability to position substituents into secondary binding pockets or regions that differ between receptor subtypes.
| Compound ID | Core Scaffold | D4R Ki (nM) | D2R % Inhibition @ 10µM | Selectivity Profile |
|---|---|---|---|---|
| Compound 4 | 2,7-Diazaspiro[3.5]nonane | 160 | 29.2% | Selective for D4R over D2R nih.gov |
| Compound 33 | 2,7-Diazaspiro[3.5]nonane | >1000 | 0% | Highly selective with notable lack of D2R activity nih.gov |
Menin-MLL Interaction Inhibition: Structural Basis of Binding
The interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical driver in certain types of acute leukemia, making it a key target for therapeutic intervention. Small molecules that inhibit this protein-protein interaction can reverse the oncogenic activity of MLL fusion proteins. nih.gov While various inhibitors have been developed that bind to the MLL pocket in menin and disrupt this interaction, research literature identified through extensive searches does not currently describe a role for the this compound scaffold in this specific application. nih.govresearchgate.netnih.gov The structural basis of binding for established inhibitors often involves mimicking key interactions of MLL with menin, but compounds featuring the this compound core have not been detailed in this context.
Exploration as Antimicrobial Agents: Mechanisms of Bacterial Growth Inhibition
The search for novel antimicrobial agents is a global health priority due to rising antibiotic resistance. The mechanisms of action for antimicrobials are diverse, including the inhibition of cell wall synthesis, disruption of DNA replication, or interference with protein synthesis. nih.govnih.gov However, based on available scientific literature, the this compound chemical scaffold has not been specifically investigated or reported as an antimicrobial agent. Consequently, there is no available data on its potential mechanisms of bacterial growth inhibition.
Antitumor Activity: Selective Cytotoxicity against Cancer Cell Lines and Cellular Mechanisms
Derivatives of the closely related 2,6-diazaspiro[3.5]nonane ring system have shown potential in cancer therapy. Specific enantiomeric 4-benzylidene derivatives of this scaffold have demonstrated selective cytotoxicity against certain human tumor cell lines. researchgate.net This indicates that the core spirocyclic structure may serve as a valuable backbone for the development of targeted anticancer agents.
The observed activity was selective, meaning the compounds were more toxic to cancer cells than to non-malignant cells, a crucial characteristic for potential therapeutic agents. mdpi.com The enantiomeric 4-benzylidene derivatives of 2,6-diazaspiro[3.5]nonane were specifically noted for their cytotoxic effects against bladder (5637) and small-cell lung (A-427) cancer cell lines. researchgate.net While this highlights the potential of the parent ring system, detailed cellular mechanisms of action, such as the induction of apoptosis or cell cycle arrest for these specific compounds, are not extensively detailed in the current literature. nih.govnih.gov
Table 1: Antitumor Activity of 2,6-Diazaspiro[3.5]nonane Derivatives
| Compound Class | Cancer Cell Line | Type of Cancer | Reported Activity |
|---|---|---|---|
| Enantiomeric 4-benzylidene derivatives | 5637 | Bladder Cancer | Selective Cytotoxicity researchgate.net |
| Enantiomeric 4-benzylidene derivatives | A-427 | Small-Cell Lung Cancer | Selective Cytotoxicity researchgate.net |
Neuroprotective Activity: Mechanisms of Neuronal Cell Protection against Oxidative Stress
Oxidative stress is a key pathological mechanism in various neurodegenerative diseases, leading to neuronal cell damage and death. mdpi.com Neuroprotective agents often function by mitigating this stress, for instance, by scavenging reactive oxygen species (ROS) or by activating cellular defense pathways like the Nrf2-ARE pathway. nih.govnih.gov Despite the clear need for new neuroprotective compounds, there is currently no scientific literature available from the performed searches that describes the evaluation of this compound or its derivatives for neuroprotective activity. Therefore, its potential mechanisms for protecting neuronal cells against oxidative stress remain unknown.
Integration into Targeted Protein Degraders (PROTACs) as Linker Components
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. nih.govexplorationpub.com A PROTAC molecule consists of three parts: a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. nih.gov The linker is a critical component, as its length, rigidity, and composition determine the proper formation and stability of the ternary complex between the target protein and the E3 ligase, which is essential for degradation. explorationpub.com
Spirocyclic structures are sometimes used as rigid linkers in PROTAC design. While information on the specific use of this compound is not available, the isomeric 2,7-diazaspiro[3.5]nonane scaffold has been successfully incorporated as a key intermediate in the synthesis of PROTACs. medchemexpress.comsigmaaldrich.com For example, "PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc" is a building block that consists of an E3 ligase ligand and the diazaspiro[3.5]nonane linker, ready for conjugation to a target protein ligand. medchemexpress.com The use of this related scaffold highlights the utility of the diazaspiro[3.5]nonane core in providing a structurally defined and rigid connection point within a PROTAC molecule, which is crucial for optimizing degradation efficacy. nih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For 2,6-diazaspiro[3.5]nonan-5-one and its derivatives, docking studies can elucidate potential protein targets and the key interactions that govern binding affinity. These studies are foundational in understanding the compound's mechanism of action at a molecular level.
Research in this area for analogous diazaspiro compounds has often focused on targets such as G-protein coupled receptors (GPCRs) and enzymes like dihydrofolate reductase (DHFR). nih.gov For instance, in a hypothetical docking study of a this compound derivative against a kinase, the spirocyclic core could orient the substituents to form critical hydrogen bonds with the hinge region of the ATP-binding pocket. The lactam carbonyl and the secondary amine are potential hydrogen bond acceptors and donors, respectively, that can be pivotal for molecular recognition.
Table 1: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative against Protein Kinase X
| Parameter | Value | Key Interacting Residues |
| Binding Affinity (kcal/mol) | -8.5 | MET102, GLU100, LEU50 |
| Hydrogen Bonds | 3 | MET102 (backbone NH), GLU100 (side chain) |
| Hydrophobic Interactions | 5 | LEU50, VAL58, ALA68, ILE115, LEU120 |
This table presents hypothetical data for illustrative purposes.
Conformational Sampling and Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational sampling and molecular dynamics (MD) simulations are powerful tools to explore the accessible conformational space of this compound. These simulations provide a dynamic picture of the molecule's behavior over time, revealing its flexibility and the preferred spatial arrangement of its functional groups.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For a library of this compound analogs, QSAR studies can identify the physicochemical properties or structural features that are critical for their activity.
By generating a series of derivatives with varying substituents on the diazaspiro scaffold and measuring their biological activity, a QSAR model can be built. This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. Descriptors used in such models could include electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP).
Table 2: Example of a 2D-QSAR Equation for a Series of this compound Analogs
| Biological Activity (logIC50) | = | 0.5 * (LogP) | - | 0.2 * (Molecular Weight) | + | 1.5 * (H-Bond Donors) | + | C |
| Statistical Parameters | ||||||||
| r² (correlation coefficient) | 0.85 | |||||||
| q² (cross-validated r²) | 0.75 |
This table presents a hypothetical QSAR model for illustrative purposes.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide valuable information on its molecular orbitals (HOMO and LUMO), electrostatic potential, and bond strengths.
This information is crucial for understanding the molecule's intrinsic reactivity and its potential to interact with biological targets. For example, the calculated electrostatic potential map can highlight regions of the molecule that are electron-rich (negatively charged) or electron-poor (positively charged), indicating likely sites for electrostatic or hydrogen-bonding interactions with a protein. Furthermore, DFT can be used to model reaction mechanisms, aiding in the optimization of synthetic routes to novel derivatives.
Table 3: Selected DFT-Calculated Properties of this compound
| Property | Calculated Value |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | 1.2 |
| Dipole Moment (Debye) | 3.5 |
| Mulliken Charge on Lactam Oxygen | -0.6 |
This table presents hypothetical data for illustrative purposes.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient, scalable, and environmentally benign synthetic methods is crucial for the widespread application of the 2,6-diazaspiro[3.5]nonan-5-one scaffold. While established routes like the intramolecular cyclization of bifunctional precursors exist, future research will likely focus on innovative and sustainable alternatives.
Key areas of exploration include:
Biocatalysis : The use of enzymes, such as lipases, offers a green alternative for producing chiral spirocyclic lactams. researcher.life For instance, Candida antarctica Lipase B has been successfully employed for the kinetic resolution of related β-lactams, a method that could be adapted for the asymmetric synthesis of this compound derivatives. researcher.life
Flow Chemistry : Continuous flow reactors present a significant advantage over traditional batch processing for industrial-scale production. This technology can improve reaction efficiency, safety, and control over critical parameters like temperature and reaction time, potentially surpassing batch reactor yields.
Advanced Cycloaddition Strategies : Techniques like the Staudinger [2+2] cycloaddition and other annulation reactions are continuously being refined. researcher.life Future work could focus on developing catalytic versions of these reactions to reduce waste and improve atom economy. researcher.life
Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction times for the synthesis of spiro-fused lactams, offering a more energy-efficient approach compared to conventional heating. nih.gov
| Methodology | Description | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., lipases) for chiral kinetic resolution. | High enantioselectivity, mild reaction conditions, environmentally friendly. researcher.life |
| Flow Chemistry | Continuous flow reactors for synthesis and scale-up. | Enhanced safety, precise process control, improved yield and purity, faster reaction times. |
| Catalytic Staudinger Reaction | [2+2] cycloaddition using a catalytic amount of base. | Reduced chemical waste, environmentally benign, eliminates hazards from excess base. researcher.life |
| Microwave-Induced Synthesis | Application of microwave irradiation to drive cycloaddition reactions. | Rapid reaction times, potential for improved yields, energy efficiency. nih.gov |
A table summarizing promising sustainable synthetic methodologies for spiro-lactams.
Design and Synthesis of Conformationally Constrained Analogs
The compact spiro[3.5] framework of this compound is an excellent starting point for creating structurally rigid analogs. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity. frontiersin.org
Future design strategies will likely focus on:
Scaffold Elaboration : Introducing substituents at the nitrogen or carbon positions of the two rings to explore new chemical space and modulate physicochemical properties. mdpi.com
Ring Size Variation : Synthesizing related diazaspiro systems, such as 2,6-diazaspiro[3.4]octanes, to fine-tune the geometry and conformational profile for specific applications. thieme.de The smaller spiro[3.5] system is particularly useful for creating compact analogs, while larger systems might offer different functionalization opportunities.
Fused-Ring Systems : Developing novel polycyclic lactams by fusing additional rings to the this compound core. This approach can generate highly complex and diverse three-dimensional structures. mdpi.com
| Analog Type | Design Rationale | Potential Outcome |
| Substituted Analogs | Introduce functional groups at R1, R2, R3 positions. | Modulate solubility, metabolic stability, and target binding affinity. mdpi.com |
| Varied Spiro-Ring Systems | Synthesize diazaspiro[3.4]octane or diazaspiro[4.5]decane variants. | Alter three-dimensional shape and vectoral display of functional groups. acs.org |
| Fused Tricyclic Spiro-Lactams | Build additional rings onto the core scaffold. | Create novel, rigid scaffolds with unique biological profiles and access to new chemical space. mdpi.com |
A table outlining strategies for designing novel analogs based on the diazaspiro-nonane scaffold.
Integration into Advanced Material Science Applications
While the primary focus has been on medicinal chemistry, the unique structural characteristics of spiro-lactams suggest potential applications in material science. The rigidity and defined geometry of the this compound scaffold make it a candidate for creating novel functional materials. smolecule.combldpharm.com
Prospective research directions include:
Polymer Science : Incorporating the diazaspiro-nonane unit as a monomer or a cross-linking agent to create polymers with unique thermal and mechanical properties.
Organic Electronics : Using derivatives as building blocks for organic light-emitting diodes (OLEDs) or sensors, where molecular architecture plays a critical role in performance. smolecule.com
Molecular Scaffolding : Employing the scaffold to construct complex molecular architectures and covalent organic frameworks (COFs), where the spirocyclic core can enforce a specific three-dimensional network structure. bldpharm.com
Application in Complex Biological Systems: In Vitro and Ex Vivo Mechanistic Studies
Understanding how derivatives of this compound interact with biological systems is key to their development as therapeutic agents. In vitro and ex vivo studies are essential for elucidating mechanisms of action and validating molecular targets.
Future research should expand on preliminary findings, such as:
Oncology : Derivatives of the related 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have shown potent inhibitory effects on cancer cell lines with the KRAS G12C mutation. nih.gov Further in vitro studies are needed to explore the activity against a broader range of cancer types and to understand potential resistance mechanisms. The established mechanism involves covalent binding within the switch-II pocket of the KRAS protein. nih.gov
Neuroscience : Related 2,7-diazaspiro[3.5]nonane derivatives have been identified as high-affinity ligands for sigma receptors (S1R), with some compounds showing agonist or antagonist activity in vivo. acs.orgnih.gov This opens avenues for investigating their potential in treating neurological disorders.
Infectious Diseases : Spiro-β-lactams have been investigated for antimicrobial activity against various pathogens, including HIV and Plasmodium. frontiersin.orgnih.gov The this compound scaffold could be explored for developing new anti-infective agents.
| Research Area | Key Findings / Rationale | Future Studies |
| Oncology | Derivatives show potent in vitro inhibition of KRAS G12C mutant cancer cells. nih.gov | Test broader cancer cell line panels; investigate resistance mechanisms; explore combination therapies. |
| Neuroscience | Related scaffolds show high affinity for sigma receptors (S1R) and in vivo activity. acs.orgnih.gov | Elucidate specific agonist vs. antagonist profiles; conduct ex vivo studies on neuronal tissue. nih.govmdpi.com |
| Anti-Infectives | Spiro-β-lactams have demonstrated activity against HIV and Plasmodium. frontiersin.orgnih.gov | Synthesize and screen a library of derivatives against a wide range of bacterial, viral, and parasitic pathogens. |
A table summarizing current and future research on the biological applications of diazaspiro-nonane derivatives.
Development of New Bio-isosteric Replacements based on the this compound Scaffold
Bioisosteric replacement is a powerful strategy in drug design to optimize a molecule's properties while retaining its biological activity. nih.govspirochem.com The rigid, three-dimensional nature of the this compound scaffold makes it an attractive candidate for "scaffold hopping" and as a bioisostere for other chemical motifs. nih.govresearchgate.net
Future research can leverage this potential by:
Replacing Saturated Heterocycles : Using the diazaspiro-nonane core as a conformationally restricted replacement for more flexible fragments like piperazines or morpholines, which could improve binding affinity and metabolic stability. researchgate.net
Scaffold Morphing : Applying computational and synthetic methods to "morph" the diazaspiro-nonane scaffold into novel, patentable ring systems that maintain the essential pharmacophoric features of a known active compound. nih.gov
Fragment-Based Drug Discovery : Utilizing the this compound core as a starting fragment that can be elaborated upon to build entirely new classes of therapeutic agents. Its defined structure provides a solid anchor for designing molecules with specific vectoral orientations of functional groups.
By pursuing these diverse research avenues, the scientific community can continue to unlock the full potential of the this compound scaffold, paving the way for innovations in medicine, material science, and beyond.
Q & A
Q. Which in vitro assays are most suitable for preliminary evaluation of this compound derivatives in antimicrobial research?
- Methodological Answer : Minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) are standard for antitubercular activity screening. For broader antimicrobial profiling, disk diffusion or broth microdilution assays against Gram-positive/negative bacteria and fungal pathogens (e.g., Candida albicans) are recommended. Cell viability assays (e.g., MTT) in mammalian cell lines (e.g., HEK-293) should parallel these to assess cytotoxicity .
Q. How can researchers validate the purity of this compound derivatives before pharmacological testing?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/vis or evaporative light scattering detection (ELSD) is critical for purity assessment (>95% threshold). Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can detect volatile or non-volatile impurities. Differential scanning calorimetry (DSC) or melting point analysis ensures compound homogeneity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives targeting sigma receptors?
- Methodological Answer : Systematic SAR requires modular substitution at the spiro scaffold’s nitrogen atoms and adjacent carbons. For sigma receptor ligands, introduce substituents with varying steric bulk (e.g., alkyl, aryl groups) and electronic profiles (e.g., electron-withdrawing/-donating groups). Functional assays (e.g., radioligand binding displacement) quantify affinity (Ki), while molecular docking identifies key interactions (e.g., hydrogen bonding with Glu172 in σ1 receptors). Comparative analysis of analogs like 2,7-diazaspiro derivatives (e.g., compound 4b vs. 5b) reveals scaffold flexibility .
Q. What computational strategies best predict the pharmacokinetic properties of this compound analogs?
- Methodological Answer : Use quantitative structure-property relationship (QSPR) models to estimate logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability. Molecular dynamics (MD) simulations assess membrane interaction. Tools like SwissADME predict absorption/distribution, while ProTox-II evaluates toxicity. For metabolic stability, cytochrome P450 (CYP) inhibition assays and in silico metabolism prediction (e.g., MetaSite) are critical .
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound-based therapeutics?
- Methodological Answer : Investigate bioavailability via pharmacokinetic (PK) studies (e.g., plasma concentration-time curves). Poor solubility or rapid metabolism may require formulation optimization (e.g., nanoencapsulation). Parallel in vitro-in vivo correlation (IVIVC) models identify absorption barriers. Use knockout animal models to confirm target engagement and off-target effects .
Q. What experimental designs are critical for assessing the selectivity of this compound derivatives against off-target receptors in neuropsychiatric research?
- Methodological Answer : Radioligand binding assays (e.g., for vasopressin V1a/V2 receptors) quantify selectivity ratios. Functional selectivity is tested via G protein-coupled receptor (GPCR) signaling pathways (e.g., cAMP or calcium flux). Cross-screening against related receptors (e.g., dopamine D2, serotonin 5-HT2A) and kinase panels (e.g., Eurofins KinaseProfiler) ensures specificity. In silico off-target prediction (e.g., SEA, ChEMBL) guides prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
